Z-Dbu-OMe.HCl (S) Z-Dbu-OMe.HCl (S)
Brand Name: Vulcanchem
CAS No.: 1263047-39-7
VCID: VC0554527
InChI: InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)
SMILES: COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C13H18N2O4*HCl
Molecular Weight: 266,30*36,45 g/mole

Z-Dbu-OMe.HCl (S)

CAS No.: 1263047-39-7

Cat. No.: VC0554527

Molecular Formula: C13H18N2O4*HCl

Molecular Weight: 266,30*36,45 g/mole

* For research use only. Not for human or veterinary use.

Z-Dbu-OMe.HCl (S) - 1263047-39-7

Specification

CAS No. 1263047-39-7
Molecular Formula C13H18N2O4*HCl
Molecular Weight 266,30*36,45 g/mole
IUPAC Name methyl 4-amino-3-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)
SMILES COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structure

Z-Dbu-OMe.HCl (S) is a protected amino acid derivative with the CAS number 1263047-39-7. Its full chemical name is methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride . This compound represents a derivative of 3,4-diaminobutyric acid (Dbu) with specific protecting groups that facilitate controlled reactivity in chemical synthesis.

The molecular structure features several key functional groups:

  • A benzyloxycarbonyl (Z) protecting group on the amino function

  • A methyl ester (OMe) group

  • A primary amine group

  • A stereocenter with S-configuration

  • Hydrochloride salt form for enhanced stability

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Z-Dbu-OMe.HCl (S)

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O₄ (salt form)
Molecular Weight302.75 g/mol
Base FormulaC₁₃H₁₈N₂O₄
Base Molecular Weight266.297 g/mol
IUPAC Namemethyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride
InChIKeyTWGOBVDBXJWKML-NSHDSACASA-N
SMILESCOC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1
XLogP3-AA0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds8
Typical Purity≥95%
Recommended Storage-20°C

The compound's structure enables it to participate in various chemical reactions, particularly those relevant to peptide synthesis where controlled reactivity is essential for forming specific peptide bonds .

Synthesis Methods and Production

The synthesis of Z-Dbu-OMe.HCl (S) typically follows a multi-step process starting from 3,4-diaminobutyric acid or related precursors. Based on synthetic approaches for similar protected amino acids, the synthesis generally involves the following key steps:

Protection of the Amino Group

The first critical step involves selective protection of the amino group at the chiral center using benzyloxycarbonyl chloride (Z-Cl). This reaction typically occurs in the presence of a base such as sodium bicarbonate in a water/dioxane mixture. The reaction conditions must be carefully controlled to maintain the stereochemical integrity of the compound.

Esterification Process

Following amino protection, the carboxylic acid group is converted to a methyl ester. This is typically achieved using methanol in the presence of a catalytic amount of acid (such as thionyl chloride). The reaction must be performed under controlled conditions to prevent racemization at the chiral center.

Salt Formation

The final step involves the formation of the hydrochloride salt, which enhances the stability and solubility of the compound. This is typically achieved by treating the free base form with anhydrous hydrogen chloride in an appropriate solvent like diethyl ether or dioxane.

Table 2: Typical Reaction Conditions for Z-Dbu-OMe.HCl (S) Synthesis

Synthetic StepReagentsConditionsCritical Parameters
Z-ProtectionZ-Cl, NaHCO₃H₂O/Dioxane, 0-5°C, pH 8-9pH control, temperature
EsterificationMeOH, SOCl₂-10°C to RT, 4-6hTemperature, anhydrous conditions
HCl Salt FormationHCl in Et₂O0°C, anhydrousMoisture exclusion, temperature

Applications in Peptide Chemistry

Z-Dbu-OMe.HCl (S) finds its primary application in peptide synthesis, where it serves as a building block for incorporating diaminobutyric acid residues with specific stereochemistry into peptide chains.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Z-Dbu-OMe.HCl (S) can be incorporated into growing peptide chains through standard coupling procedures . The Z-protecting group prevents unwanted reactions at the amino group during coupling, while the methyl ester can be selectively hydrolyzed to allow for further chain elongation.

The compound is particularly useful in synthetic strategies requiring selective deprotection and functionalization steps. After incorporation into a peptide chain, the following selective manipulations can be performed:

  • Selective hydrolysis of the methyl ester under mild basic conditions

  • Removal of the Z-protecting group by catalytic hydrogenation or acidic treatment

  • Functionalization of the exposed amino groups for further modifications

Deprotection Strategies

The deprotection of Z-Dbu-OMe.HCl (S) is critical in peptide synthesis and can be achieved through various methods:

  • The Z-group can be removed using catalytic hydrogenation (H₂, Pd/C), HBr in acetic acid, or TFA with appropriate scavengers

  • The methyl ester can be hydrolyzed using LiOH or NaOH in aqueous THF, or K₂CO₃ in methanol/water

  • The HCl salt can be neutralized with appropriate bases to liberate the free amine for coupling reactions

Applications in Bioactive Peptide Development

Peptides containing diaminobutyric acid residues introduced via Z-Dbu-OMe.HCl (S) have been investigated for various biological activities, including:

  • Antimicrobial properties against a range of pathogens

  • Enzyme inhibitory activities

  • Cell-penetrating capabilities

  • Receptor-modulating properties

The incorporation of diaminobutyric acid provides unique structural features that can enhance peptide stability, membrane interactions, and binding to specific biological targets.

Chemical Reactivity Profile

Z-Dbu-OMe.HCl (S) exhibits a diverse reactivity profile based on its functional groups, making it versatile in various synthetic applications .

Functional Group Reactivity

Table 3: Reactivity of Key Functional Groups in Z-Dbu-OMe.HCl (S)

Functional GroupReactivityCommon Transformations
Z-Protected AmineStable to basic conditions; sensitive to hydrogenolysis and strong acidsDeprotection via H₂/Pd-C or HBr/AcOH
Methyl EsterSusceptible to basic hydrolysis; resistant to acidic conditionsSaponification with LiOH/NaOH
Primary AmineNucleophilic; can undergo acylation, alkylation, and condensation reactionsFormation of amides, imines, or secondary amines
StereocenterPotential for racemization under strong basic conditionsMaintained under controlled reaction conditions

Participation in Catalytic Processes

Recent research has indicated that compounds like Z-Dbu-OMe.HCl (S) can participate in reactions involving 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), which has been used in deformylative/dehalogenative difunctionalization reactions . These reactions are valuable for synthesizing complex molecules that serve as precursors for biologically and pharmaceutically active compounds.

Comparison with Structurally Related Compounds

Z-Dbu-OMe.HCl (S) belongs to a family of protected amino acid derivatives with similar structures but distinct properties and applications.

Table 4: Comparison of Z-Dbu-OMe.HCl (S) with Related Compounds

CompoundCAS NumberMolecular FormulaKey DifferencesSpecific Applications
Z-Dbu-OMe.HCl (S)1263047-39-7C₁₃H₁₉ClN₂O₄S-configurationStereoselective peptide synthesis
Z-D-Dbu-ome HCl845909-53-7C₁₃H₁₉ClN₂O₄D-configurationD-peptide synthesis, enhanced proteolytic stability
H-Dab(Z)-ome HCl10270-79-8C₁₃H₁₈N₂O₄Different backbone structureAlternative peptide architectures
Z-Tyr(tbu)-ome5068-29-1C₂₂H₂₇NO₅Tyrosine-based, tBu protecting groupTyrosine-containing peptide synthesis

Stereochemical Variants

The D-configuration variant, Z-D-Dbu-ome HCl (CAS: 845909-53-7), differs from Z-Dbu-OMe.HCl (S) only in the stereochemistry at the chiral center . This difference significantly impacts:

  • The three-dimensional structure of resulting peptides

  • Resistance to natural proteases (D-peptides are generally more stable)

  • Binding interactions with biological targets

Structural Variations

H-Dab(Z)-ome HCl represents a structural isomer with a different arrangement of the same functional groups. The key differences include:

  • Position of the amino and Z-protected amino groups

  • Backbone structure (2,4-diaminobutyric acid vs. 3,4-diaminobutyric acid)

  • Resulting peptide conformation and properties

Biological Significance and Research Applications

While Z-Dbu-OMe.HCl (S) primarily serves as a synthetic intermediate, the diaminobutyric acid residues it helps incorporate into peptides have significant biological relevance.

Role in Antimicrobial Peptide Development

Diaminobutyric acid is a key component of several naturally occurring antimicrobial peptides, including polymyxins. Synthetic peptides incorporating diaminobutyric acid residues via Z-Dbu-OMe.HCl (S) have shown promising antimicrobial activities:

  • Enhanced activity against Gram-negative bacteria

  • Improved selectivity for bacterial versus mammalian membranes

  • Reduced susceptibility to resistance mechanisms

Applications in Structure-Activity Relationship Studies

The incorporation of diaminobutyric acid residues using Z-Dbu-OMe.HCl (S) has contributed to understanding structure-activity relationships in various peptide-based systems. Key research findings include:

  • The impact of diaminobutyric acid stereochemistry on biological activity

  • The influence of charge distribution on membrane interactions

  • The role of side-chain length and flexibility in receptor binding

Current Research Trends and Future Directions

Recent advances in peptide chemistry continue to expand the applications of compounds like Z-Dbu-OMe.HCl (S) in various fields .

Advanced Synthetic Methodologies

Current research focuses on developing improved synthetic methodologies for compounds like Z-Dbu-OMe.HCl (S), including:

  • Green chemistry approaches with reduced environmental impact

  • Flow chemistry methods for more efficient synthesis

  • Enantioselective synthetic routes with improved stereoselectivity

Therapeutic Peptide Development

The incorporation of diaminobutyric acid residues using Z-Dbu-OMe.HCl (S) is being explored in several therapeutic areas:

  • Antimicrobial peptides to address antibiotic resistance

  • Cell-penetrating peptides for intracellular drug delivery

  • Enzyme inhibitors for various disease targets

Emerging Applications in Materials Science

An exciting frontier involves the use of peptides containing non-standard amino acids like diaminobutyric acid in material science applications:

  • Self-assembling peptide hydrogels for tissue engineering

  • Peptide-based nanostructures for drug delivery

  • Biomaterials with tailored properties for medical applications

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